1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride
Overview
Description
1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety and a phenoxypropanol group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The resulting compounds are then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the phenoxy group.
Common Reagents and Conditions: Sodium cyanoborohydride in methanol is commonly used for reductive amination. Other reagents include lithium aluminum hydride for reduction and various oxidizing agents for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzylpiperazine derivatives are known to have amphetamine-like actions on the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluids and thereby activating surrounding serotonin receptors . This mechanism is crucial for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Comparison with Similar Compounds
1-(4-Benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride can be compared with other similar compounds, such as:
Benzylpiperazine (BZP): Known for its stimulant properties and used recreationally.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol: Used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.2ClH/c23-19(17-24-20-9-5-2-6-10-20)16-22-13-11-21(12-14-22)15-18-7-3-1-4-8-18;;/h1-10,19,23H,11-17H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFRUHGOZILFQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=CC=C3)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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